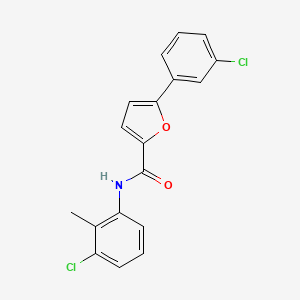![molecular formula C18H19ClN2O3 B5809992 N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide, also known as BAC, is a synthetic compound that has been extensively studied for its potential use in scientific research. BAC is a member of the benzamide family of compounds, which are known to interact with various biological targets. BAC has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mecanismo De Acción
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide is thought to inhibit DAT function by binding to the transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to increased levels of dopamine in the synaptic cleft, which can activate downstream signaling pathways and produce a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increasing dopamine levels in the brain, reducing the uptake of other neurotransmitters such as norepinephrine and serotonin, and altering the activity of various signaling pathways. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide in lab experiments is its specificity for the dopamine transporter, which allows researchers to selectively manipulate dopamine levels in the brain. However, this compound has also been shown to have off-target effects on other transporters and receptors, which can complicate interpretation of results. Additionally, this compound is a relatively new compound and its long-term effects on the brain and other organs are not well understood.
Direcciones Futuras
There are many potential future directions for research involving N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide. One area of interest is the role of dopamine in addiction and other psychiatric disorders, and this compound may be a valuable tool for studying these processes. Additionally, this compound could be used to study the effects of dopamine on other physiological systems, such as the immune system or the cardiovascular system. Finally, further research is needed to understand the long-term effects of this compound on the brain and other organs, which will be important for assessing its safety and potential therapeutic uses.
Métodos De Síntesis
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzoic acid with butyryl chloride, followed by reduction of the nitro group and subsequent reaction with methoxyamine. Alternatively, this compound can be synthesized using a one-pot method involving the reaction of 2-chloro-5-nitrobenzoic acid with butyric anhydride, followed by reduction of the nitro group and reaction with methoxyamine.
Aplicaciones Científicas De Investigación
N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide has been used in a wide range of scientific research applications, including as a tool to study the function of the dopamine transporter (DAT). This compound has been shown to inhibit DAT function, leading to increased levels of dopamine in the brain. This effect has been used to study the role of dopamine in a variety of physiological and pathological processes, including addiction, depression, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-3-5-17(22)20-13-8-9-15(19)16(11-13)21-18(23)12-6-4-7-14(10-12)24-2/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSUSTLCBLWSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)
![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)



